2-(4-biphenylyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-biphenylyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, also known as BPN-15606, is a novel small molecule that has shown potential as a therapeutic agent for various neurological disorders.
Mecanismo De Acción
2-(4-biphenylyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a selective phosphodiesterase 4D (PDE4D) inhibitor. PDE4D is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), which is an important second messenger in the brain. By inhibiting PDE4D, 2-(4-biphenylyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide increases cAMP levels, which in turn activates various signaling pathways that are involved in regulating cognitive function, memory, and mood.
Biochemical and Physiological Effects:
2-(4-biphenylyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been shown to have a number of biochemical and physiological effects. It increases cAMP levels in the brain, which activates various signaling pathways that are involved in regulating cognitive function, memory, and mood. 2-(4-biphenylyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in promoting the growth and survival of neurons in the brain. Additionally, 2-(4-biphenylyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been shown to have anti-inflammatory effects in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-biphenylyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is that it has shown promising results in animal models of various neurological disorders. Additionally, it has a good safety profile and does not have any significant side effects. However, one limitation of 2-(4-biphenylyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is that it has not been extensively studied in humans, so its efficacy and safety in humans are not yet fully known.
Direcciones Futuras
There are several future directions for research on 2-(4-biphenylyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. One direction is to further investigate its potential therapeutic effects in various neurological disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in humans to determine its efficacy and safety as a therapeutic agent. Additionally, it would be interesting to investigate the effects of 2-(4-biphenylyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide on other signaling pathways in the brain and to explore its potential as a treatment for other neurological disorders.
Métodos De Síntesis
2-(4-biphenylyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide was synthesized using a multi-step synthetic route. The first step involved the synthesis of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which was then converted into the corresponding acid chloride. The acid chloride was then reacted with 4-biphenylamine to yield the intermediate product, which was further reacted with acetic anhydride to obtain 2-(4-biphenylyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-biphenylyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been studied extensively for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and also has neuroprotective effects in Parkinson's disease models. 2-(4-biphenylyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has also been shown to have antipsychotic effects in animal models of schizophrenia.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-22(23-19-10-11-20-21(15-19)26-13-12-25-20)14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-11,15H,12-14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRWHFANNATVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.